Brevilin A, also known as 6-O-angeloylplenolin, is a sesquiterpene lactone, a class of naturally occurring compounds known for their potent biological activities. [] It is primarily isolated from Centipeda minima, a flowering plant traditionally used in Chinese medicine for treating a range of ailments. [, , ] Brevilin A has garnered significant attention in scientific research due to its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. [, , , , ]
Brevilin A is classified as a natural product derived from medicinal herbs. It is specifically sourced from Centella minima, a plant known for its traditional medicinal uses. The compound belongs to the class of terpenoids, characterized by its complex molecular structure and biological activity.
The synthesis of Brevilin A and its derivatives can be achieved through various chemical strategies. Initial isolation from Centella minima involves solvent extraction followed by chromatographic techniques. The extraction process typically includes:
Subsequent synthetic modifications can include:
Characterization of synthesized compounds typically involves:
The molecular structure of Brevilin A has been elucidated using spectroscopic methods. It features a complex arrangement characteristic of terpenoids, which contributes to its biological activity. The compound's molecular formula is , with a molecular weight of approximately 248.32 g/mol.
Key structural features include:
The three-dimensional structure can be modeled using computational tools, allowing for further insights into its interaction with biological macromolecules .
Brevilin A undergoes several chemical reactions that enhance its therapeutic potential. Notable reactions include:
Each reaction step is monitored using Thin Layer Chromatography (TLC) and purified through column chromatography to ensure the yield and purity of the final products .
Brevilin A exerts its anticancer effects through multiple mechanisms:
Research indicates that Brevilin A's effects are mediated through a network of protein interactions, which can be mapped using bioinformatics tools .
Brevilin A has distinct physical properties that contribute to its functionality:
Chemical properties include:
Analytical techniques such as HPLC are used to assess purity levels, which are generally above 95% for synthesized derivatives .
Brevilin A has promising applications in various scientific fields:
Brevilin A (CAS 16503-32-5) is a bioactive sesquiterpene lactone predominantly isolated from Centipeda minima (L.) A. Braun & Asch., a small annual herb in the Asteraceae family. This plant thrives in wetlands and rice fields across East and Southeast Asia, including China, Korea, Japan, and Australia. Ethnopharmacologically, C. minima (known as "Ebushicao" in traditional Chinese medicine) has been employed for centuries to treat respiratory ailments, headaches, malaria, and nasal allergies. The earliest recorded use dates to the Materia Medica for Dietotherapy, with subsequent documentation in the Compendium of Materia Medica during the Ming Dynasty [3] [9]. The whole plant is harvested during summer and autumn when flowering, then dried and processed into medicinal preparations. Its traditional applications are rooted in the concept of "clearing heat and toxins" and "promoting diuresis" within TCM theory, particularly targeting wind-cold syndromes and nasal congestion [3] [5]. Brevilin A emerges as one of the most abundant and pharmacologically significant constituents of this medicinal herb, accounting for its anticancer and anti-inflammatory properties observed in modern research.
Brevilin A belongs to the sesquiterpene lactone (SL) class, characterized by a 15-carbon skeleton derived from three isoprene units and a γ-lactone ring. Its specific molecular formula is C₂₀H₂₆O₅, with a molecular weight of 346.42 g/mol. Structurally, it features a unique bicyclic framework identified as [(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] (Z)-2-methylbut-2-enoate, incorporating an α,β-unsaturated carbonyl system that confers electrophilic reactivity [1] [5]. This structural moiety is critical for its biological activity, enabling Michael addition reactions with nucleophilic residues in target proteins. The presence of the angeloyl ester group at the C-6 position (hence the synonym 6-O-Angeloylplenolin) further enhances its bioactivity profile [1]. Within natural product drug discovery, SLs represent a privileged scaffold due to their broad bioactivity spectrum and mechanism-driven interactions with cellular targets. Brevilin A exemplifies this potential, with its structural complexity enabling multi-target engagement against key oncogenic pathways.
Table 1: Molecular Characterization of Brevilin A
Property | Value/Descriptor |
---|---|
Chemical Formula | C₂₀H₂₆O₅ |
Molecular Weight | 346.42 g/mol |
IUPAC Name | [(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] (Z)-2-methylbut-2-enoate |
Key Functional Groups | γ-Lactone, α,β-unsaturated carbonyl, ester |
Solubility Characteristics | Low water solubility, moderate organic solvent solubility |
The journey of Brevilin A from traditional remedy to modern pharmacological agent reflects a paradigm of ethnopharmacology-driven drug discovery. While C. minima has been utilized in Asian traditional medicine for over a millennium, the isolation and characterization of its specific bioactive components began in the late 20th century. Brevilin A was first isolated in the 1970s, but its mechanistic investigation gained momentum only in the 2010s with advances in analytical techniques and molecular pharmacology [5] [9]. Initial pharmacological studies focused on its anti-inflammatory and antimicrobial properties, aligning with traditional uses for infections and inflammatory conditions. However, the discovery of its potent STAT3 inhibitory activity in 2013 marked a turning point, revealing its significance as a novel anticancer scaffold [6]. This transition exemplifies the "reverse pharmacology" approach, where traditional knowledge guides targeted scientific validation. Modern research has since expanded to investigate Brevilin A's effects on multiple signaling pathways (JAK-STAT, PI3K/Akt, apoptosis) across diverse cancer types, positioning it as a promising lead compound in oncology drug discovery [5] [10].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4